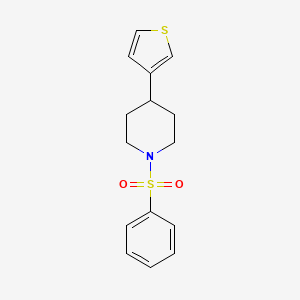

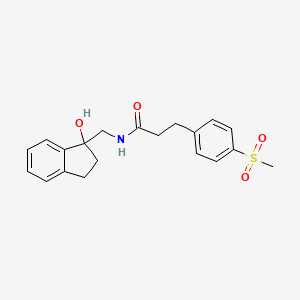

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

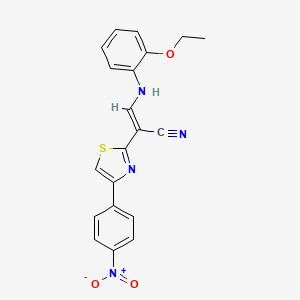

The InChI code for this compound is 1S/C6H13NO2S.ClH/c1-10(8,9)6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature and is shipped under normal conditions .Applications De Recherche Scientifique

Synthesis Methods and Chemical Interactions

Asymmetric Arylation of N-sulfonyl Indolylimines : A method for preparing enantiomerically enriched α-aryl 2- or 3-indolyl-methanamines, involving rhodium-catalyzed asymmetric arylation of N-sulfonyl indolylimines, has been developed (Hong-yu Yang & Ming‐Hua Xu, 2010).

Iron(III) Catecholates for Cellular Imaging : Iron(III) complexes incorporating methanamine derivatives have demonstrated photocytotoxicity in red light and potential for cellular imaging (Uttara Basu et al., 2014).

Cation-Exchange Chromatography in Isolation of Polyamines : Efficient large-scale syntheses of various polyamines, including methanamine derivatives, have been achieved using cation-exchange chromatography and selective complexation (R. Geue & G. Searle, 1983).

Synthesis of 3-Indolyl-Methanamines : A novel approach for synthesizing 3-indolyl-methanamines from indoles, aldehydes, and nitrobenzenes in water has been developed (B. Das et al., 2013).

Biological and Medicinal Applications

Synthesis of Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, which relate to the methanamine structure, have been synthesized and screened for anticonvulsant activity (S. Pandey & R. Srivastava, 2011).

Improved Synthesis of Antidepressant Sertraline : An efficient industrial synthesis of sertraline hydrochloride, an antidepressant, has been reported, which utilizes methanamine derivatives in its process (Krisztina Vukics et al., 2002).

Synthesis of Novel Oxadiazole Derivatives : Novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives have been synthesized, indicating potential applications in drug development (B. Vishwanathan & B. Gurupadayya, 2014).

Asymmetric Syntheses of Trifluoroethylamines : Research into the diastereoselective addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, leading to 1-aryl-2,2,2-trifluoroethylamine hydrochloride, may have implications for pharmaceutical synthesis (V. Truong et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(3-methylsulfonylcyclobutyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJXULLQZCMRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2472615.png)

![benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2472619.png)

![N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2472620.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2472621.png)